1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol CAS 348-84-5 properties
1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol CAS 348-84-5 properties
An In-Depth Technical Guide to 1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol (CAS 348-84-5): Properties, Synthesis, and Applications in Drug Discovery
Introduction
1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol is a chiral secondary alcohol that serves as a valuable building block in modern medicinal chemistry and drug discovery. Its structure is characterized by a phenyl ring substituted with two key electron-withdrawing groups: a chlorine atom and a trifluoromethyl (-CF3) group. These substituents are strategically employed in drug design to modulate a molecule's physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity.[1][2] The presence of a chiral center makes this compound particularly relevant for the synthesis of stereospecific pharmaceuticals, where enantiomeric purity is critical for therapeutic efficacy and safety. This guide provides a comprehensive technical overview of its properties, synthesis, analytical characterization, and applications for researchers and drug development professionals.
Physicochemical and Structural Properties
The fundamental properties of 1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol are summarized below. These data are critical for its handling, reaction setup, and analytical characterization.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 348-84-5 | [3][4] |
| Molecular Formula | C₉H₈ClF₃O | [3][5] |
| Molecular Weight | 224.61 g/mol | [4] |
| Physical Form | Oil | |
| Boiling Point | 109-109.5 °C (at 6 Torr) | [4] |
| Melting Point | -15 °C | [4] |
| Density | 1.3672 g/cm³ (at 23 °C) | [4] |
| pKa (Predicted) | 13.85 ± 0.20 | [4] |
| InChI Key | RMFUMJOARZCIFY-UHFFFAOYSA-N |
| MDL Number | MFCD04973768 |[3] |
Caption: 2D structure of 1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol.
Synthesis and Stereocontrol
This chiral alcohol is most commonly synthesized via the reduction of its corresponding prochiral ketone, 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone. Given the importance of stereochemistry in pharmacology, asymmetric reduction methods are paramount to selectively produce either the (R)- or (S)-enantiomer.
The choice of synthetic methodology depends on the desired scale, enantiomeric purity, and available resources. Methodologies range from catalytic asymmetric transfer hydrogenation to biocatalytic reductions.[6][7]
Caption: General workflow for the asymmetric synthesis of the target alcohol.
Exemplary Protocol: Biocatalytic Asymmetric Reduction
Biocatalytic methods using alcohol dehydrogenases (ADHs) or engineered carbonyl reductases offer high enantioselectivity under mild, environmentally benign conditions.[8] This protocol is a generalized representation based on established principles.
Objective: To produce (R)-1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol with high enantiomeric excess (e.e.).
Materials:
-
Recombinant E. coli cells expressing a suitable (R)-selective carbonyl reductase.
-
1-[4-Chloro-3-(trifluoromethyl)phenyl]ethanone (Substrate).
-
Isopropanol (Co-substrate/hydrogen source).
-
Phosphate buffer (e.g., 100 mM, pH 7.0).
-
Ethyl acetate (for extraction).
-
Anhydrous sodium sulfate (for drying).
Step-by-Step Methodology:
-
Biocatalyst Preparation: Prepare a suspension of the recombinant whole cells in the phosphate buffer to a specified optical density or dry cell weight (e.g., 10-20 g DCW/L). The use of whole cells circumvents the need for costly enzyme purification and cofactor regeneration.
-
Reaction Setup: In a temperature-controlled vessel (e.g., 30 °C), combine the cell suspension with isopropanol (e.g., 5-10% v/v). Isopropanol serves as both a hydrogen donor for the reduction and a solvent to aid substrate solubility.
-
Substrate Addition: Dissolve the ketone substrate in a minimal amount of a water-miscible co-solvent like DMSO or add it directly if liquid. Add it to the reaction mixture to the desired final concentration (e.g., 50-100 mM).
-
Reaction Monitoring (Self-Validation): Agitate the mixture at a controlled temperature. Periodically withdraw aliquots, extract with ethyl acetate, and analyze by chiral GC or HPLC to monitor substrate conversion and the formation of the alcohol product. This step is crucial to determine the reaction endpoint and ensure high enantiomeric excess (>99% e.e. is often achievable).[8]
-
Work-up: Once the reaction reaches completion (typically >95% conversion), remove the cells by centrifugation.
-
Extraction and Purification: Saturate the aqueous supernatant with NaCl to reduce product solubility and extract the chiral alcohol with ethyl acetate (3x volumes). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.[6]
-
Final Purification: If necessary, purify the resulting alcohol by column chromatography on silica gel to remove residual impurities.[6]
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are typically performed using standard analytical techniques. While a full dataset for this specific molecule is not publicly available, its expected spectral characteristics can be inferred from its structure and data from analogous compounds.[9]
Table 2: Expected Spectroscopic Data
| Technique | Expected Characteristics |
|---|---|
| ¹H NMR | Aromatic Protons: Multiple signals in the ~7.4-7.8 ppm range. CH-OH Proton: A quartet around 4.9-5.1 ppm. OH Proton: A broad singlet, chemical shift is concentration-dependent. CH₃ Protons: A doublet around 1.5 ppm. |
| ¹³C NMR | Aromatic Carbons: Signals in the ~120-145 ppm range, including quaternary carbons attached to Cl and CF₃. CF₃ Carbon: A quartet due to C-F coupling. CH-OH Carbon: A signal around 70 ppm. CH₃ Carbon: A signal around 25 ppm. |
| IR (Infrared) | O-H Stretch: A broad band around 3300-3400 cm⁻¹. C-H Stretch (Aromatic/Aliphatic): Bands around 2900-3100 cm⁻¹. C=C Stretch (Aromatic): Peaks around 1600 cm⁻¹ and 1480 cm⁻¹. C-F Stretch: Strong absorptions in the 1100-1350 cm⁻¹ region. |
| Chiral HPLC/GC | Used to separate and quantify the (R)- and (S)-enantiomers to determine enantiomeric excess (e.e.). |
Role in Medicinal Chemistry and Drug Development
The 4-chloro-3-(trifluoromethyl)phenyl moiety is a privileged scaffold in drug design. The incorporation of these specific halogen groups provides distinct advantages.
-
Trifluoromethyl Group (-CF3): This group is a bioisostere for chlorine and methyl groups but with unique properties.[2] It significantly increases lipophilicity (Hansch π value of +0.88), which can enhance membrane permeability and oral bioavailability.[2] Crucially, it is metabolically very stable and can block sites of oxidative metabolism, thereby increasing a drug's half-life.[2]
-
Chlorine Atom (-Cl): The chloro group also increases lipophilicity and can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to a biological target.
This structural motif is found in numerous FDA-approved drugs and clinical candidates.[10][11] For example, derivatives of 1-[4-chloro-3-(trifluoromethyl)phenyl] have been synthesized and evaluated as potent inhibitors of Kinase insert Domain-containing Receptor (KDR), a validated target in anticancer drug development.[12]
Caption: Logic diagram illustrating the compound's value in drug discovery.
Safety and Handling
1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol is classified as an irritant. Standard laboratory safety protocols should be strictly followed.
Table 3: GHS Hazard Information
| Category | Information | Source(s) |
|---|---|---|
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [13] |
| Precautionary Statements | P261: Avoid breathing mist/vapors. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[13] |
-
Handling: Use only in a well-ventilated area, preferably under a chemical fume hood. Avoid contact with skin, eyes, and clothing.[13][14]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[13][14]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[15]
Conclusion
1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol is a synthetically accessible and highly valuable chiral intermediate. The strategic placement of its chloro and trifluoromethyl substituents provides a powerful tool for medicinal chemists to optimize the pharmacokinetic and pharmacodynamic profiles of new drug candidates. A thorough understanding of its properties, stereocontrolled synthesis, and safe handling procedures is essential for leveraging its full potential in the research and development of novel therapeutics.
References
-
1-[4-chloro-3-(trifluoromethyl)phenyl]ethan-1-ol. AMERICAN ELEMENTS. [Link]
-
1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]ETHAN-1-OL CAS#: 348-84-5. ChemWhat. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
-
Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. PubMed. [Link]
-
Supporting information for Asymmetric transfer hydrogenation of ketones catalyzed by ruthenium(II) catalysts. The Royal Society of Chemistry. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years (PDF). MDPI. [Link]
-
Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. PubMed Central. [Link]
-
Alcohol synthesis by carbonyl compound reduction. Organic Chemistry Portal. [Link]
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. americanelements.com [americanelements.com]
- 4. 1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]ETHAN-1-OL CAS#: 348-84-5 [amp.chemicalbook.com]
- 5. 1-[4-ХЛОР-3-(ТРИФТОРМЕТИЛ)ФЕНИЛ]ЭТАН-1-ОЛ CAS#: 348-84-5 • ChemWhat | База данных химических и биологических веществ [chemwhat.ru]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Alcohol synthesis by carbonyl compound reduction [organic-chemistry.org]
- 8. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. fishersci.com [fishersci.com]
